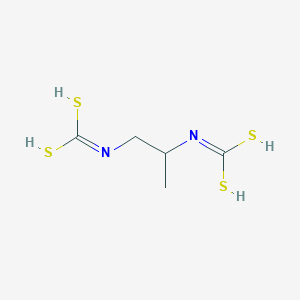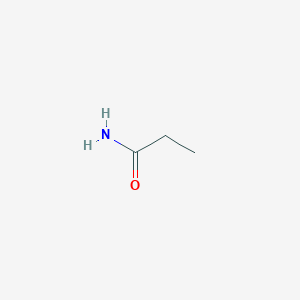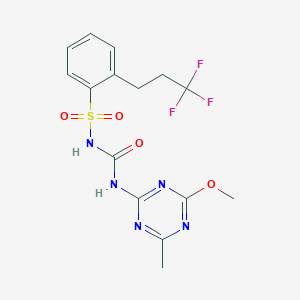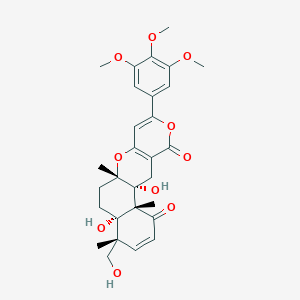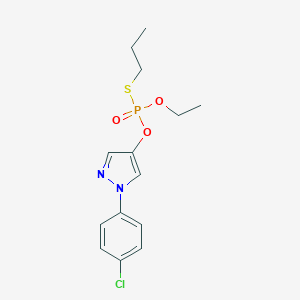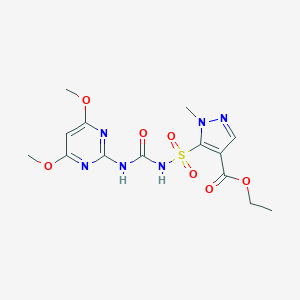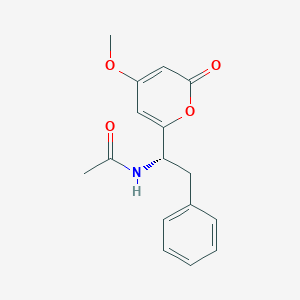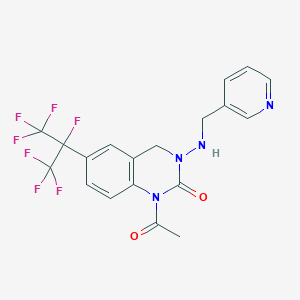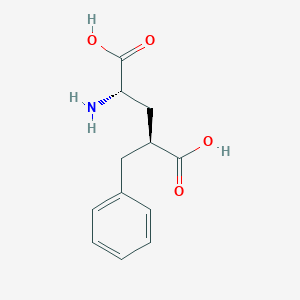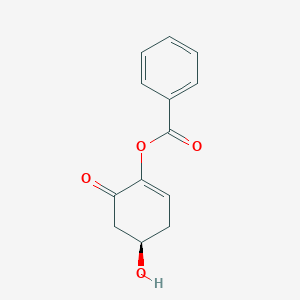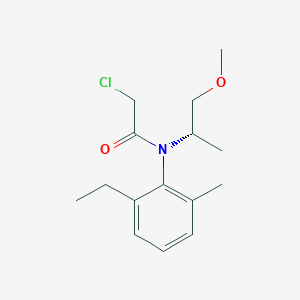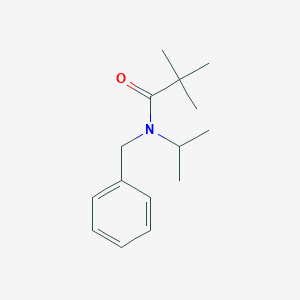
Tebutam
Übersicht
Beschreibung
Tebutam is a monocarboxylic acid amide that is propanamide substituted by a benzyl and an isopropyl group at the nitrogen atom and two methyl groups at position 2 . It is an agrochemical used as a herbicide . It has a role as a xenobiotic, an environmental contaminant, a herbicide, and an agrochemical .
Molecular Structure Analysis
The molecular formula of Tebutam is C15H23NO . The IUPAC name is N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide . The InChI is InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 . The molecular weight is 233.35 g/mol .
Wissenschaftliche Forschungsanwendungen
Prognostic Value in Cardiac Conditions
Tebutam's application in cardiac conditions has been highlighted in several studies. The prognostic value of dobutamine-atropine stress (99m)Tc-tetrofosmin SPECT was evaluated in patients with known or suspected coronary artery disease. This study found that myocardial perfusion abnormalities detected by this method were associated with an increased risk of cardiac death, providing significant prognostic information beyond clinical and stress electrocardiographic data (Schinkel et al., 2002).
Use in Stress Testing
Another study compared different imaging methods, including dobutamine magnetic resonance imaging, for identifying hibernating myocardium in patients with coronary artery disease. The study concluded that dobutamine MRI is specific but insensitive in predicting myocardial functional recovery, highlighting its utility in certain cardiac evaluations (Gunning et al., 1998).
Hemodynamic Effects
The hemodynamic effects of dobutamine have been extensively studied. One study demonstrated that dobutamine significantly increases ventricular tachycardia events and heart rate in patients with decompensated congestive heart failure. This suggests its potential use in acute cardiac care, although with caution due to possible arrhythmic effects (Burger et al., 2002).
Cardiovascular Pharmacology
In the field of cardiovascular pharmacology, dobutamine has been recognized as a selective inotropic catecholamine. A study indicated its potential therapeutic value in managing cardiovascular failure associated with low cardiac output, particularly after myocardial infarction or open heart surgery (Jewitt et al., 1974).
Safety in Myocardial Perfusion Scintigraphy
A study on the safety of dobutamine-atropine stress myocardial perfusion scintigraphy concluded that this method is feasible for evaluating coronary artery disease with a safety profile comparable to that of dobutamine stress echocardiography. The presence of severe fixed perfusion abnormalities increased the risk of developing tachyarrhythmias during the test (Elhendy et al., 1998).
Safety and Hazards
Wirkmechanismus
Target of Action
Tebutam, also known as Butam, is a synthetic chemical compound that primarily targets microtubule assembly in plants . It is used as a potent herbicide, indicating its primary role is to inhibit the growth of unwanted plants by disrupting their cellular structures .
Mode of Action
Tebutam acts selectively by inhibiting microtubule assembly . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell division, and facilitating intracellular transport. By inhibiting microtubule assembly, Tebutam disrupts these processes, leading to the death of the targeted plants .
Biochemical Pathways
By inhibiting microtubule assembly, Tebutam likely disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division .
Result of Action
The primary result of Tebutam’s action is the death of the targeted plants. By disrupting microtubule assembly, Tebutam inhibits cell division and growth, leading to the eventual death of the plant . This makes Tebutam an effective herbicide for controlling the growth of unwanted plants.
Eigenschaften
IUPAC Name |
N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKCKKDSSSRYCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041691 | |
| Record name | Butam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tebutam | |
CAS RN |
35256-85-0 | |
| Record name | Tebutam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35256-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tebutam [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035256850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-N-isopropyl-2,2-dimethylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEBUTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Q5P667CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

